2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile
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Overview
Description
2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is a complex organic compound characterized by the presence of multiple ethynyl groups and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves a series of reactions starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]pyridine
- 2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]furan
Uniqueness
What sets 2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile apart is its unique combination of ethynyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in various research and industrial applications .
Properties
CAS No. |
823227-82-3 |
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Molecular Formula |
C24H12F3N |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[3-(trifluoromethyl)phenyl]ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H12F3N/c25-24(26,27)23-11-5-6-18(16-23)12-13-19-7-1-2-8-20(19)14-15-21-9-3-4-10-22(21)17-28/h1-11,16H |
InChI Key |
UICHIMAPUFZHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)C(F)(F)F)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
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